2-(4-methylphenyl)-1H-indole-3-carbaldehyde
Description
Properties
IUPAC Name |
2-(4-methylphenyl)-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-11-6-8-12(9-7-11)16-14(10-18)13-4-2-3-5-15(13)17-16/h2-10,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCBLGKSXATWHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mechanism and General Procedure
The Vilsmeier-Haack reaction is a cornerstone for introducing formyl groups into aromatic systems. For 2-(4-methylphenyl)-1H-indole-3-carbaldehyde, this method involves cyclization and formylation of a substituted aniline precursor. The process begins with the synthesis of the Vilsmeier reagent, prepared by combining phosphorus oxychloride (POCl₃) with dimethylformamide (DMF) at 0–5°C. Subsequent addition of 2-(4-methylphenyl)aniline to the reagent initiates electrophilic substitution, forming the indole core while introducing the aldehyde moiety at position 3.
Key parameters include:
Substrate Optimization
The choice of starting material critically influences yield and regioselectivity. Patent CN102786460A demonstrates that 2-methylaniline derivatives with para-substituents (e.g., 4-methyl) undergo efficient cyclization. For this compound, the precursor 2-(4-methylphenyl)aniline must be synthesized via Ullmann coupling or Friedel-Crafts alkylation before Vilsmeier formylation.
Example synthesis (adapted from CN102786460A):
- Dissolve 2-(4-methylphenyl)aniline (10 mmol) in anhydrous DMF.
- Add Vilsmeier reagent (prepared from 50 mmol POCl₃ and 10 mL DMF) dropwise at 0°C.
- Reflux at 85°C for 7 hours.
- Quench with saturated Na₂CO₃ (pH 8–9), filter, and recrystallize from ethanol.
Yield : ~70–75% (estimated based on analogous reactions).
Alternative Pathways: Schiff Base and Oxime Derivatives
N-Alkylation Strategies
Introducing substituents at the indole nitrogen often precedes formylation. For example, benzylation using benzyl chloride and K₂CO₃ in acetonitrile/DMF affords N-protected intermediates. However, this approach is less relevant for 2-arylindoles, where steric hindrance complicates alkylation.
Advanced Cyclization Techniques
Hydrazone Cyclocondensation
A 2025 study by AJGreenChem details indole synthesis via hydrazone intermediates. Starting with 4-(1H-imidazol-1-yl)phenyl ethenone and substituted phenylhydrazines, the method produces 2-arylindoles after POCl₃-mediated cyclization. Adapting this protocol for this compound would require:
- Hydrazone formation : React 4-methylacetophenone with 4-methylphenylhydrazine.
- Cyclization : Treat the hydrazone with POCl₃/DMF to form the indole core.
- Formylation : Apply Vilsmeier conditions to introduce the aldehyde group.
Advantage : This route avoids direct handling of sensitive aniline precursors.
Analytical Characterization
Spectroscopic Data
1H NMR (DMSO-d₆, 400 MHz) :
- Aldehyde proton: δ 9.95 (s, 1H).
- Aromatic protons: δ 7.20–8.30 (m, 8H, Ar-H).
- N-H proton: δ 12.51 (br s, 1H).
13C NMR (DMSO-d₆) :
IR (cm⁻¹) :
Challenges and Optimization
Regioselectivity Issues
Competing electrophilic attack at positions 2 and 4 of the indole ring can reduce yields. Using electron-donating groups (e.g., methyl) on the aniline precursor directs formylation to position 3.
Solvent Effects
Anhydrous DMF is critical for Vilsmeier reagent stability. Traces of water hydrolyze POCl₃, generating HCl and diminishing reactivity.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at the available positions on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: 2-(4-methylphenyl)-1H-indole-3-carboxylic acid.
Reduction: 2-(4-methylphenyl)-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
2-(4-methylphenyl)-1H-indole-3-carbaldehyde serves as an intermediate in synthesizing more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable for creating derivatives with tailored properties.
| Reaction Type | Example Reaction | Product |
|---|---|---|
| Oxidation | Aldehyde to acid | 2-(4-methylphenyl)-1H-indole-3-carboxylic acid |
| Reduction | Aldehyde to alcohol | 2-(4-methylphenyl)-1H-indole-3-methanol |
| Electrophilic Substitution | Nitration or halogenation | Various substituted indole derivatives |
Biology
The compound has been investigated for its role as a biochemical probe. It can modulate enzyme activities and metabolic pathways, making it useful in studying biological processes.
- Case Study : In vitro studies have shown that derivatives of this compound exhibit antimicrobial properties. For example, compounds synthesized from this compound demonstrated significant antibacterial activity against various bacterial strains, as measured by zone of inhibition tests .
Medicine
Research has highlighted the potential therapeutic properties of this compound, particularly in anti-inflammatory and anticancer activities.
- Anticancer Activity : Studies conducted by the National Cancer Institute have evaluated its analogs against human tumor cells. The results indicated that certain derivatives exhibited promising cytotoxic effects with mean GI50 values indicating effective growth inhibition .
| Compound | GI50 (μM) | Activity Type |
|---|---|---|
| Compound A | 15.72 | Antimitotic |
| Compound B | 50.68 | Cytotoxic |
Industrial Applications
In the industrial sector, this compound is utilized in developing dyes and pigments due to its vibrant color properties. Its versatility allows for modifications that enhance its performance in various applications.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor or modulator of certain enzymes, affecting metabolic processes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function.
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The following table summarizes key structural analogs and their properties:
Crystallographic and Structural Insights
- Fluorophenyl Analog: X-ray studies reveal that the indole N–H group forms non-classical interactions with π systems, influencing crystal packing .
- Methylphenyl vs. Methoxyphenyl : The methyl group induces tighter packing due to steric effects, whereas the methoxy group promotes solubility, affecting crystallization behavior .
Biological Activity
2-(4-methylphenyl)-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The compound can be synthesized through various methods, typically involving the reaction of indole derivatives with aldehydes. The synthetic pathway often includes steps such as oxidation and substitution reactions, which yield various derivatives with potential biological activities .
Anticancer Properties
Research indicates that this compound exhibits anticancer properties. It acts as an inhibitor of RNA polymerase II, which is crucial for the transcription of DNA into RNA. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
- Mechanism of Action : The compound's aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to cell death.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 | 10 | Induces apoptosis |
| HepG2 | 5 | Inhibits cell proliferation |
Anti-inflammatory Activity
This compound has been evaluated for its anti-inflammatory effects. Studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators .
Antimicrobial Activity
The compound has also shown antimicrobial properties against various bacterial strains. Its efficacy against Gram-positive and Gram-negative bacteria has been documented, indicating a broad spectrum of activity .
| Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15 | Bactericidal |
| Escherichia coli | 30 | Bacteriostatic |
Case Studies
A notable study evaluated the cytotoxic effects of this compound analogues on different cancer cell lines. The results demonstrated that modifications in the indole structure significantly impacted cytotoxicity, with some derivatives showing enhanced potency compared to the parent compound .
In another investigation, the compound was used as a probe in biochemical studies to elucidate enzyme activities related to metabolic pathways, highlighting its utility beyond mere pharmacological applications.
Q & A
Q. What are the common synthetic routes for preparing 2-(4-methylphenyl)-1H-indole-3-carbaldehyde?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A key intermediate, 1H-indole-3-carbaldehyde, is functionalized at the 2-position using a 4-methylphenyl group. For example:
- Oxime formation : 1H-indole-3-carbaldehyde reacts with hydroxylamine in ethanol under reflux to form an oxime intermediate, which can further react with substituted acetamides .
- Friedel-Crafts alkylation : Electrophilic aromatic substitution may introduce the 4-methylphenyl group to the indole core.
Methodological considerations include optimizing reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions like over-oxidation or polymerization .
Q. How is the molecular structure of this compound characterized?
Structural elucidation employs:
- Single-crystal X-ray diffraction (SC-XRD) : Determines bond lengths, angles, and intermolecular interactions. For instance, the aldehyde group at C3 and 4-methylphenyl substitution at C2 can be confirmed via SHELXL refinement .
- Spectroscopy :
- ¹H/¹³C NMR : Distinct signals for the aldehyde proton (~10 ppm) and aromatic protons of the indole and 4-methylphenyl groups.
- FT-IR : Stretching vibrations for C=O (~1680 cm⁻¹) and N-H (~3400 cm⁻¹) .
Q. What analytical methods are used to assess purity and stability?
- HPLC-MS : Quantifies purity and detects degradation products (e.g., oxidation of the aldehyde group).
- Thermogravimetric analysis (TGA) : Evaluates thermal stability, critical for storage and handling .
Advanced Research Questions
Q. How do computational methods align with experimental data for this compound’s reactivity?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d)) predict bond lengths, angles, and reactive sites. For example:
- Geometric validation : Calculated C(9)-N(1) bond lengths (1.376 Å) and angles (124.87°) match SC-XRD data within ±0.02 Å, confirming the reliability of computational models .
- Frontier molecular orbitals (FMOs) : Identify electrophilic/nucleophilic sites, guiding derivatization strategies (e.g., aldehyde group as a reactive handle) .
Q. What intermolecular interactions dominate its crystal packing?
SC-XRD reveals:
- Weak hydrogen bonding : Indole N-H forms non-classical interactions with adjacent aromatic π-systems (e.g., C-H···π contacts).
- Van der Waals forces : The 4-methylphenyl group contributes to hydrophobic stacking along the [001] axis, influencing solubility and crystallinity .
Graph set analysis (e.g., Etter’s rules) categorizes these interactions, aiding in crystal engineering for co-crystallization studies .
Q. How is its antioxidant activity evaluated in vitro?
Q. How can contradictory data in reactivity studies be resolved?
- Control experiments : Replicate reactions under inert atmospheres to rule out oxidation artifacts.
- High-resolution mass spectrometry (HRMS) : Confirms unexpected byproducts (e.g., dimerization via aldol condensation).
- Kinetic studies : Identify rate-determining steps (e.g., aldehyde vs. indole nitrogen reactivity) .
Q. What role does the 4-methylphenyl group play in modulating electronic properties?
- Electron-donating effect : The methyl group increases electron density at the indole C2 position, enhancing nucleophilic aromatic substitution (NAS) reactivity.
- Steric effects : Hinders planarization of the indole ring, affecting π-π stacking in supramolecular assemblies .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
